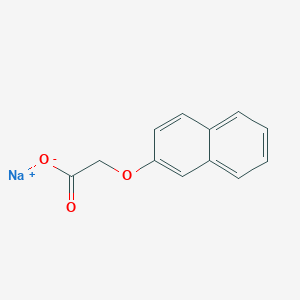

Sodium 2-(naphthalen-2-yloxy)acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

10042-71-4 |

|---|---|

Molecular Formula |

C12H10NaO3 |

Molecular Weight |

225.19 g/mol |

IUPAC Name |

sodium;2-naphthalen-2-yloxyacetate |

InChI |

InChI=1S/C12H10O3.Na/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8H2,(H,13,14); |

InChI Key |

PEOAZOIGLAPKFU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O.[Na] |

Other CAS No. |

10042-71-4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Sodium 2 Naphthalen 2 Yloxy Acetate and Its Analogues

Direct Synthesis Approaches for Sodium 2-(naphthalen-2-yloxy)acetate

The primary route to this compound involves a two-stage process: the formation of an ether linkage to a precursor acid or ester, followed by conversion to the final sodium salt.

The core of the synthesis is a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the synthesis begins with 2-naphthol (also known as β-naphthol), a derivative of naphthalene (B1677914). wikipedia.orgnih.gov

The typical pathway proceeds as follows:

Deprotonation of 2-Naphthol: 2-Naphthol is treated with a strong base, such as sodium hydroxide (NaOH), to deprotonate the hydroxyl group. This creates a highly nucleophilic sodium 2-naphthoxide intermediate.

Nucleophilic Attack: The sodium 2-naphthoxide then reacts with an ethyl haloacetate, typically ethyl 2-bromoacetate or ethyl 2-chloroacetate. The naphthoxide ion acts as the nucleophile, displacing the bromide or chloride ion to form ethyl 2-(naphthalen-2-yloxy)acetate. bcrec.idsemanticscholar.org

Saponification (Salt Formation): The resulting ester is then hydrolyzed using an aqueous solution of sodium hydroxide. This process, known as saponification, cleaves the ester bond, yielding the sodium salt of the carboxylic acid—this compound—and ethanol as a byproduct.

This fundamental approach provides a reliable method for the preparation of the target compound.

To improve reaction efficiency, reduce reaction times, and operate under milder conditions, several advanced synthetic strategies have been developed, particularly for the etherification step. These methods often focus on enhancing the interaction between reactants that may exist in different phases.

Phase Transfer Catalysis (PTC) is a highly effective technique for reactions involving reactants in immiscible phases, such as a solid inorganic salt and an organic substrate dissolved in an organic solvent. austinpublishinggroup.comptfarm.pl In the synthesis of the precursor, ethyl 2-(naphthalen-2-yloxy)acetate, PTC facilitates the transfer of the naphthoxide anion from the solid or aqueous phase into the organic phase where it can react with the ethyl 2-bromoacetate. bcrec.idsemanticscholar.org

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly employed as phase transfer catalysts. bcrec.id The catalyst's lipophilic cation pairs with the naphthoxide anion, creating a lipophilic ion pair that is soluble in the organic phase, thereby accelerating the reaction. ptfarm.pl Research has shown that the use of TBAB significantly enhances the rate of reaction compared to conventional, uncatalyzed methods. bcrec.idsemanticscholar.org

| Condition | Apparent Rate Constant (kapp) x 10-3 min-1 | Source |

|---|---|---|

| Conventional (TBAB only, no ultrasound) | 6.42 | bcrec.idsemanticscholar.org |

| PTC with increasing TBAB concentration (0.05g to 0.3g) | 10.12 to 34.46 | bcrec.id |

The application of ultrasonic irradiation is another modern technique used to enhance reaction rates in heterogeneous systems. nih.gov The synthesis of ethyl 2-(naphthalen-2-yloxy)acetate from 2-naphthol and ethyl 2-bromoacetate has been shown to be significantly accelerated under ultrasonic conditions, especially when combined with phase transfer catalysis. bcrec.idsemanticscholar.org

Ultrasound promotes the reaction through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles. This process generates intense local heating and pressure, and creates micro-jets that enhance mass transfer between the solid and liquid phases, thereby increasing the reaction rate. Studies have demonstrated that the combination of ultrasound and a phase transfer catalyst like TBAB results in a several-fold increase in the reaction rate constant compared to using the catalyst alone. bcrec.idsemanticscholar.org The frequency of the ultrasound also plays a role, with different frequencies providing varying degrees of enhancement. semanticscholar.org

| Condition | Apparent Rate Constant (kapp) x 10-3 min-1 | Source |

|---|---|---|

| Conventional (TBAB only, no ultrasound) | 6.42 | bcrec.idsemanticscholar.org |

| Ultrasound (28 kHz) with TBAB | 13.51 | semanticscholar.org |

| Ultrasound (40 kHz) with TBAB | 25.22 | bcrec.idsemanticscholar.org |

Optimized Reaction Conditions and Catalytic Strategies

Synthetic Routes to Diverse Structural Analogues and Derivatives

The synthesis of related naphthalene-based acetic acid derivatives showcases the versatility of synthetic chemistry in creating structural analogues. These routes can involve different starting materials and catalytic systems to achieve the desired molecular architecture.

Various methods exist for the synthesis of naphthalene derivatives containing an acetic acid moiety. For instance, 1-naphthaleneacetic acid can be prepared through the direct condensation of naphthalene with chloroacetic acid. stackexchange.comchemicalbook.com This reaction is typically performed at high temperatures and requires specific catalysts to proceed efficiently. Research has identified that a combination of ferric oxide (Fe₂O₃) and potassium bromide (KBr) is crucial for achieving a good yield; in the absence of these catalysts, the reaction barely proceeds. stackexchange.com

Another approach to synthesizing naphthalene-based acetic acid derivatives involves building the side chain from a different functional group. For example, (naphthalen-1-yl-selenyl)acetic acid derivatives have been synthesized from naphthylselenols or naphthylselenocyanates, which are then reacted with chloroacetic acid. nih.gov This demonstrates that the acetic acid side chain can be introduced via linkages other than oxygen, such as selenium, leading to a wider array of structural analogues. nih.gov These varied methodologies underscore the adaptability of synthetic strategies in accessing a broad family of naphthalene-based compounds.

| Target Compound | Key Reactants | Catalyst/Key Reagents | Source |

|---|---|---|---|

| 1-Naphthaleneacetic acid | Naphthalene, Chloroacetic acid | Ferric oxide (Fe₂O₃), Potassium bromide (KBr) | stackexchange.com |

| (Naphthalen-1-yl-selenyl)acetic acid | Naphthylselenol or Naphthylselenocyanate, Chloroacetic acid | Base (for neutralization of chloroacetic acid) | nih.gov |

| Ethyl 2-(naphthalen-2-yloxy)acetate | 2-Naphthol, Ethyl 2-bromoacetate | Tetrabutylammonium bromide (TBAB) | bcrec.idsemanticscholar.org |

Hydrazide and Acetohydrazide Derivatives

The synthesis of hydrazide and acetohydrazide derivatives of 2-(naphthalen-2-yloxy)acetic acid is a crucial step for the subsequent construction of more complex heterocyclic systems. The primary route to 2-(naphthalen-2-yloxy)acetohydrazide involves a two-step process starting from 2-naphthol. Initially, 2-naphthol is reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate in a dry acetone medium under reflux to yield ethyl 2-(naphthalen-2-yloxy)acetate. thieme-connect.com This ester is then subjected to hydrazinolysis by refluxing with hydrazine hydrate in an ethanolic solution. Upon cooling, 2-(naphthalen-2-yloxy)acetohydrazide crystallizes from the reaction mixture. thieme-connect.com

Acetohydrazide derivatives, specifically hydrazones, are subsequently synthesized through the condensation of 2-(naphthalen-2-yloxy)acetohydrazide with various aromatic aldehydes. This reaction is typically carried out by refluxing the hydrazide and the respective aldehyde in ethanol, often with a catalytic amount of a weak acid like glacial acetic acid. nih.gov This straightforward reaction leads to the formation of N'-(substituted benzylidene)-2-(naphthalen-2-yloxy)acetohydrazides. nih.gov

Another notable derivative is N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide. Its synthesis is achieved by reacting 2-(naphthalen-2-yloxy)acetohydrazide with ethyl 2-cyano-3-ethoxyacrylate in refluxing dry ethanol. The product precipitates upon cooling and can be recrystallized from dimethylformamide. nih.govresearchgate.net

| Starting Material | Reagents | Product | Reference |

| Ethyl 2-(naphthalen-2-yloxy)acetate | Hydrazine hydrate, Ethanol | 2-(Naphthalen-2-yloxy)acetohydrazide | thieme-connect.com |

| 2-(Naphthalen-2-yloxy)acetohydrazide | Aromatic aldehydes, Ethanol, Glacial acetic acid | N'-(substituted benzylidene)-2-(naphthalen-2-yloxy)acetohydrazides | nih.gov |

| 2-(Naphthalen-2-yloxy)acetohydrazide | Ethyl 2-cyano-3-ethoxyacrylate, Ethanol | N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide | nih.govresearchgate.net |

Azetidinone Derivatives

Azetidinones, also known as β-lactams, are a significant class of heterocyclic compounds. The synthesis of azetidinone derivatives from 2-(naphthalen-2-yloxy)acetate analogues typically proceeds via a cyclocondensation reaction involving Schiff bases. The Schiff bases, N'-(substituted benzylidene)-2-(naphthalen-2-yloxy)acetohydrazides, are first prepared as described in the previous section.

The key step in the formation of the 2-azetidinone ring is the reaction of these Schiff bases with chloroacetyl chloride. thieme-connect.comnih.gov This reaction is carried out in an appropriate solvent, such as 1,4-dioxane or dichloromethane, in the presence of a base, most commonly triethylamine. thieme-connect.comnih.gov The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction. The reaction mixture is typically stirred at a low temperature initially and then refluxed to promote cyclization. nih.govhumanjournals.com The resulting N-[3-chloro-2-oxo-4-(substituted phenyl)-azetidin-1-yl]-2-(naphthalen-2-yloxy)acetamides are then isolated and purified.

Table 2: Synthesis of Azetidinone Derivatives

| Schiff Base Precursor | Reagents | Product | Reference |

|---|

Thiazolidinone Derivatives

Thiazolidin-4-ones are another important class of five-membered heterocyclic compounds. Their synthesis from 2-(naphthalen-2-yloxy)acetate analogues also utilizes the corresponding Schiff bases as key intermediates. The characteristic step in the formation of the 4-thiazolidinone ring is the cyclocondensation reaction of the Schiff bases with a sulfur-containing reagent, typically thioglycolic acid (mercaptoacetic acid). nih.gov

This reaction is generally carried out by refluxing the Schiff base and thioglycolic acid in a suitable solvent like 1,4-dioxane. nih.gov In some methodologies, a catalytic amount of anhydrous zinc chloride is added to facilitate the reaction. nih.gov The excess thioglycolic acid is often removed by washing the reaction mixture with a sodium bicarbonate solution. The final 2-(substituted phenyl)-3-(2-(naphthalen-2-yloxy)acetamido)thiazolidin-4-one products are then isolated and purified, often by recrystallization from a suitable solvent like ethanol.

| Schiff Base Precursor | Reagents | Solvent | Catalyst (optional) | Product | Reference |

| N'-(substituted benzylidene)-2-(naphthalen-2-yloxy)acetohydrazide | Thioglycolic acid | 1,4-Dioxane | Anhydrous ZnCl₂ | 2-(substituted phenyl)-3-(2-(naphthalen-2-yloxy)acetamido)thiazolidin-4-one | nih.gov |

Oxadiazole and Thiadiazole Derivatives

1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are five-membered aromatic heterocycles that can be synthesized from 2-(naphthalen-2-yloxy)acetohydrazide through various cyclization reactions.

Oxadiazole Derivatives: A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of N,N'-diacylhydrazines. However, a more direct approach starts from the 2-(naphthalen-2-yloxy)acetohydrazide. One established method involves reacting the hydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov The reaction mixture is typically refluxed, and upon workup, yields the corresponding 2-(naphthalen-2-yloxymethyl)-5-aryl-1,3,4-oxadiazole. Another pathway involves the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide to form a potassium dithiocarbazinate salt, which is then cyclized. nih.gov

Thiadiazole Derivatives: The synthesis of 1,3,4-thiadiazoles often involves the use of sulfur-containing reagents. A well-known method is the reaction of an acid hydrazide with phosphorus pentasulfide in a high-boiling solvent like xylene. researchgate.netnih.govresearchgate.netnih.gov This reaction leads to the formation of the 2,5-disubstituted 1,3,4-thiadiazole ring. An alternative and milder approach involves the direct coupling of the acyl hydrazine with a primary nitroalkane using elemental sulfur and sodium sulfide in DMF. thieme-connect.com

| Starting Material | Reagents | Product Class | Reference |

| 2-(Naphthalen-2-yloxy)acetohydrazide | Aromatic acids, POCl₃ | 1,3,4-Oxadiazole | nih.gov |

| 2-(Naphthalen-2-yloxy)acetohydrazide | CS₂, KOH | 1,3,4-Oxadiazole | nih.gov |

| 2-(Naphthalen-2-yloxy)acetohydrazide | P₂S₅, Xylene | 1,3,4-Thiadiazole | researchgate.netnih.govresearchgate.netnih.gov |

| 2-(Naphthalen-2-yloxy)acetohydrazide | Primary nitroalkane, S₈, Na₂S, DMF | 1,3,4-Thiadiazole | thieme-connect.com |

Triazole Derivatives

1,2,4-Triazoles are another class of five-membered nitrogen-containing heterocycles. A key intermediate for the synthesis of many triazole derivatives from 2-(naphthalen-2-yloxy)acetohydrazide is 4-amino-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazole-3-thiol. thieme-connect.com

The synthesis of this triazole precursor begins with the reaction of 2-(naphthalen-2-yloxy)acetohydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol. thieme-connect.com This reaction forms a potassium dithiocarbazinate salt. Subsequent cyclization of this salt with hydrazine hydrate leads to the formation of the desired 4-amino-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazole-3-thiol. thieme-connect.com This triazole derivative, possessing both an amino and a thiol group, serves as a versatile building block for the synthesis of a wide range of fused and substituted triazole systems.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| 2-(Naphthalen-2-yloxy)acetohydrazide | 1. CS₂, KOH, Ethanol2. Hydrazine hydrate | Potassium dithiocarbazinate salt | 4-Amino-5-[(naphthalen-2-yloxy)methyl]-4H-1,2,4-triazole-3-thiol | thieme-connect.com |

Organoselenocyanate Derivatives

Organoselenocyanates are a class of organoselenium compounds that have gained attention for their potential biological activities. The synthesis of naphthalene-based organoselenocyanates has been reported, providing a template for the potential synthesis of derivatives from 2-(naphthalen-2-yloxy)acetate.

A relevant synthetic route involves the preparation of 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide, which can then be reacted with various nucleophiles. thieme-connect.com In a specific example, 2-(naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide was synthesized from 2-chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide. rsc.org This suggests a plausible pathway where a suitable amine precursor derived from 2-(naphthalen-2-yloxy)acetic acid could be reacted with a selenocyanating agent or a synthon already containing the selenocyanate moiety. The introduction of the selenocyanate group can be achieved through various methods, including the use of potassium selenocyanate (KSeCN) or by reacting a diazonium salt with KSeCN. conicet.gov.ar

| Precursor | Reagents | Product | Reference |

| 2-Chloro-N-(4-selenocyanatonaphthalen-1-yl)acetamide | 2-Naphthol | 2-(Naphthalen-2-yloxy)-N-(4-selenocyanatonaphthalen-1-yl)acetamide | rsc.org |

Exploration of Novel and Green Synthetic Methodologies

In recent years, the principles of green chemistry have become increasingly important in organic synthesis, aiming to develop more environmentally benign and efficient chemical processes. This has led to the exploration of novel synthetic methodologies for the preparation of heterocyclic compounds, including derivatives of 2-(naphthalen-2-yloxy)acetate. Key areas of development include the use of microwave irradiation, ultrasound assistance, and solvent-free reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.govegranth.ac.inneliti.commdpi.com The synthesis of hydrazides from their corresponding carboxylic acids or esters can be significantly expedited using microwave assistance. researchgate.netnih.govegranth.ac.inneliti.com For instance, the direct, one-pot synthesis of fenamic acid hydrazides from their acids has been achieved in minutes with excellent yields under microwave irradiation. nih.gov This approach avoids the often lengthy two-step process of esterification followed by hydrazinolysis. Similarly, the synthesis of oxadiazoles containing an imidazole moiety has been successfully carried out under solvent-free microwave conditions, offering a more eco-friendly alternative to traditional methods that use hazardous reagents like phosphorus oxychloride. ias.ac.in

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. Ultrasound irradiation can enhance reaction rates and yields by creating localized high temperatures and pressures through acoustic cavitation. unito.itksu.edu.samdpi.comnih.govresearchgate.net The synthesis of Schiff bases and thiazolidinones has been shown to be more efficient under ultrasound irradiation, with shorter reaction times and the use of smaller amounts of solvent. researchgate.net Furthermore, ultrasound has been employed in the synthesis of various heterocyclic systems, including xanthenes and chromenes, highlighting its broad applicability in green organic synthesis. unito.itksu.edu.samdpi.comnih.govresearchgate.net

Solvent-Free Synthesis: The elimination of volatile organic solvents is a cornerstone of green chemistry. Solvent-free or "dry media" reactions often lead to improved reaction rates, higher selectivity, and simplified work-up procedures. rsc.orgias.ac.inekb.egscilit.com The synthesis of azetidinones from Schiff bases and chloroacetyl chloride has been efficiently conducted under solvent-free conditions, yielding excellent results. ias.ac.in Similarly, the synthesis of thiazolidinones has been achieved using catalysts like ammonium persulfate under solvent-free conditions, offering an economical and high-yielding protocol. nih.gov These methods not only reduce the environmental impact but also often lead to more efficient and atom-economical synthetic processes.

Table 6: Comparison of Conventional and Green Synthetic Methods

| Reaction Type | Conventional Method | Green Method | Advantages of Green Method |

|---|---|---|---|

| Hydrazide Synthesis | Refluxing ester with hydrazine hydrate (hours) | Microwave irradiation of acid/ester with hydrazine hydrate (minutes) | Drastically reduced reaction time, higher yields, one-pot synthesis from acid |

| Schiff Base Synthesis | Refluxing in organic solvents (hours) | Ultrasound irradiation, catalytic methods (e.g., Mg(ClO₄)₂) | Shorter reaction times, higher yields, reduced solvent usage |

| Azetidinone Synthesis | Refluxing in organic solvents (hours) | Solvent-free reaction with chloroacetyl chloride | Elimination of solvent, excellent yields |

| Thiazolidinone Synthesis | Refluxing in organic solvents (hours) | Ultrasound irradiation, solvent-free with catalyst | Shorter reaction time, reduced solvent, high atom economy |

Advanced Analytical and Spectroscopic Characterization in Academic Research

Vibrational Spectroscopy for Functional Group Identification and Structural Elucidation (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule and providing insights into its structural framework. These "fingerprint" methods probe the vibrational modes of a molecule, with each bond and functional group exhibiting characteristic absorption or scattering frequencies. frontiersin.orgnih.gov

In the analysis of 2-(naphthalen-2-yloxy)acetic acid, the precursor to the sodium salt, IR and Raman spectra reveal key vibrational signatures. nih.govresearchgate.net The presence of the carboxylic acid group is prominently marked by the C=O stretching vibration. The ether linkage (C-O-C) and the aromatic naphthalene (B1677914) ring also produce distinct bands. For instance, the FT-IR spectrum of 1-naphthyl acetic acid, a related compound, has been extensively studied, with assignments made for the various fundamental frequencies based on theoretical calculations. nih.gov

Spectra of 2-(naphthalen-2-yloxy)acetic acid are available in public databases, often measured using techniques like Attenuated Total Reflectance (ATR) FT-IR. nih.gov These spectra provide a detailed vibrational fingerprint of the molecule. nih.gov While specific peak assignments for Sodium 2-(naphthalen-2-yloxy)acetate are not extensively detailed in the provided results, the principles of vibrational spectroscopy allow for the confident identification of its key functional moieties based on the well-established characteristic frequencies of similar compounds. frontiersin.orgresearchgate.net

Table 1: Key Vibrational Modes in Naphthyloxyacetic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Carboxylate (COO⁻) | Asymmetric Stretch | 1650-1550 |

| Carboxylate (COO⁻) | Symmetric Stretch | 1440-1360 |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | 1270-1230 |

| Aryl Ether (Ar-O-C) | Symmetric Stretch | 1050-1010 |

| Naphthalene Ring | C-H Aromatic Stretch | 3100-3000 |

| Naphthalene Ring | C=C Aromatic Stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination (¹H NMR, ¹³C NMR, ³¹P NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular architecture of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

For 2-(naphthalen-2-yloxy)acetic acid and its sodium salt, ¹H and ¹³C NMR are the most relevant techniques. chemicalbook.comnih.govpressbooks.pubchemicalbook.com The ¹H NMR spectrum would be expected to show distinct signals for the protons on the naphthalene ring, the methylene (B1212753) (-CH₂-) protons of the acetate (B1210297) group, and, in the case of the acid form, the carboxylic acid proton. The chemical shifts of the naphthalene protons would provide information about their electronic environment, while their splitting patterns (due to spin-spin coupling) would reveal their neighboring protons.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. pressbooks.pubchemicalbook.com This allows for the direct observation of the carbon skeleton, including the carbons of the naphthalene ring, the methylene carbon, and the carboxylate carbon. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, often resulting in a well-resolved spectrum where each carbon is distinguishable. pressbooks.pub While specific spectral data for this compound is available, detailed assignments often rely on comparison with related structures and the use of two-dimensional (2D) NMR techniques which can establish correlations between protons and carbons. nih.govnih.gov

Table 2: Predicted ¹H NMR Chemical Shift Ranges for 2-(naphthalen-2-yloxy)acetic acid

| Proton Type | Predicted Chemical Shift (ppm) |

| Naphthalene-H | 7.0 - 8.0 |

| Methylene (-OCH₂CO-) | 4.5 - 5.0 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (if present) |

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for 2-(naphthalen-2-yloxy)acetic acid

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carboxylate (-COO-) | 170 - 180 |

| Naphthalene C-O | 150 - 160 |

| Naphthalene Aromatic C | 110 - 140 |

| Methylene (-OCH₂CO-) | 60 - 70 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (MS, HRMS, MALDI-MS, EIMS)

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.gov

The mass spectrum of 2-(naphthalen-2-yloxy)acetic acid has been recorded using various ionization techniques, including electron ionization (EI) and electrospray ionization (ESI). nih.govnist.gov In a typical mass spectrum, the molecular ion peak (M⁺) or the pseudomolecular ion peak ([M+H]⁺ or [M-H]⁻) reveals the molecular weight of the compound. For 2-(naphthalen-2-yloxy)acetic acid, the molecular weight is approximately 202.21 g/mol . nih.govnist.gov

Fragmentation analysis provides valuable clues about the molecule's structure. For instance, the fragmentation of 2-(naphthalen-2-yloxy)acetic acid might involve the cleavage of the ether bond or the loss of the carboxylic acid group. Tandem mass spectrometry (MS/MS) experiments can further elucidate these fragmentation pathways. nih.gov The NIST WebBook and other databases contain mass spectral data for this compound, which can be used for identification and structural verification. nist.gov

Table 4: Key Mass Spectrometry Data for 2-(naphthalen-2-yloxy)acetic acid

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | nist.gov |

| Molecular Weight | 202.21 g/mol | nih.gov |

| Monoisotopic Mass | 202.062994177 Da | nih.gov |

| Major Fragment Ions (m/z) | 155, 127, 128, 115 | nih.govnih.gov |

X-ray Crystallography for Crystalline Structure and Conformation Analysis

While a crystal structure for this compound itself was not found in the provided search results, a study on a related derivative, N′-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide monohydrate, offers valuable insights into the potential solid-state packing and intermolecular interactions. nih.gov This study revealed that the 2-[(naphthalen-2-yl)oxy]acetamidyl unit is planar and that molecules are connected through hydrogen bonding with water molecules, forming helical arrangements. nih.gov Such information is crucial for understanding the physical properties of the solid material and for designing new materials with specific properties. Obtaining a single crystal of sufficient quality is a prerequisite for this powerful analytical method.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Complex Mixtures

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. They are widely used in academic research to assess the purity of synthesized compounds and to monitor the progress of chemical reactions.

For a compound like this compound, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed. HPLC, often coupled with a UV detector, can provide a quantitative measure of purity by separating the target compound from any impurities or starting materials. The retention time of the compound is a characteristic property under a specific set of chromatographic conditions (e.g., column type, mobile phase composition, flow rate).

While specific chromatographic methods for this compound are not detailed in the provided search results, general principles of chromatography for aromatic carboxylic acids and their derivatives are well-established. For instance, reversed-phase HPLC would likely be a suitable method, using a nonpolar stationary phase and a polar mobile phase. The purity of commercially available 2-(naphthalen-2-yloxy)acetic acid is often stated as a percentage, for example, 97% or higher, which is determined by such chromatographic methods. thermofisher.com

Mechanistic Insights into Biological Activities Non Clinical Focus

Mechanisms of Action as Plant Growth Regulators

Sodium 2-(naphthalen-2-yloxy)acetate, the sodium salt of 2-Naphthoxyacetic acid (BNOA), is a synthetic plant growth regulator that functions as an auxin mimic. Its biological activities stem from its structural and physiological resemblance to the natural plant hormone indole-3-acetic acid (IAA) unl.edu. By emulating the action of endogenous auxin, it can influence a wide array of developmental processes in plants.

This compound exerts its effects by acting as a structural analogue of natural auxin unl.edu. This allows it to interact with the auxin signaling pathway, initiating a cascade of cellular responses typically governed by IAA. Synthetic auxins like BNOA can cause physiological effects similar to those induced by high concentrations of endogenous auxin unl.edu. The compound is absorbed by the plant through its leaves and roots and is subsequently transported throughout the plant to its sites of action sigmaaldrich.com.

Research on BNOA shows that it can interfere with the transport of natural auxin across the plasma membrane. While it has been classified as an auxin influx inhibitor, studies on tobacco cell suspensions revealed that its mode of action is linked to the dynamics of the plasma membrane, with the ability to preferentially inhibit auxin influx at certain concentrations nih.gov. This modulation of auxin transport and its ability to mimic IAA at the cellular level allows it to trigger downstream responses such as cell elongation and division, which are fundamental to its role as a growth regulator unl.eduunl.edu.

A primary mechanism through which auxins control plant growth is by regulating the expression of specific genes unl.edu. As an auxin mimic, this compound is understood to trigger similar changes in gene expression. This involves complex signal transduction pathways that lead to the activation or repression of transcription factors responsible for developmental processes unl.edunih.gov. For instance, auxins can upregulate genes associated with the synthesis of other hormones like ethylene researchgate.net.

Cell growth, particularly elongation, is fundamentally dependent on the extensibility or plasticity of the plant cell wall nih.govnih.gov. The "Acid Growth Hypothesis" posits that auxins stimulate proton pumps in the cell membrane, which lowers the pH of the cell wall. This acidic environment activates enzymes, such as expansins, that loosen the connections between cell wall polymers like cellulose and hemicellulose unl.edunih.gov. This loosening increases cell wall plasticity, allowing the cell to expand under turgor pressure nih.gov. By mimicking natural auxin, this compound initiates this process, leading to cell enlargement, a key component of its growth-promoting effects unl.edu. Synthetic auxins can alter cell wall plasticity, which is a critical factor in their mechanism of action researchgate.net.

This compound has demonstrated significant effects on the development of specific plant organs, most notably in promoting fruit set and root formation sigmaaldrich.com. It is used commercially to improve the size and quality of fruits such as tomatoes, strawberries, and pineapples, and to prevent the formation of hollow fruits sigmaaldrich.com.

A crucial application of this compound is the stimulation of adventitious roots, which are roots that form from non-root tissues like stems or leaves sigmaaldrich.com. Auxin is a major promoter of adventitious root initiation mdpi.com. The process involves three phases: induction, initiation, and expression nih.govfrontiersin.org. This compound, often used in conjunction with other rooting agents, induces the formation of these new root systems, which is vital for the vegetative propagation of cuttings sigmaaldrich.comscispace.com. The ability to promote rooting is a classic response to auxin and auxin mimics nih.gov.

| Plant Organ | Effect of this compound | Primary Mechanism | References |

|---|---|---|---|

| Fruit | Promotes fruit setting and enlargement; prevents hollow fruits. | Mimics auxin signals that control fruit development and maturation. | sigmaaldrich.com |

| Roots | Stimulates the formation of adventitious roots from cuttings. | Induces cell division and differentiation in stem tissues to form root primordia. | sigmaaldrich.commdpi.comnih.govfrontiersin.org |

| Flowers | Can be used to promote early flowering. | Influences hormonal balances that trigger the transition from vegetative to reproductive growth. | sigmaaldrich.com |

More directly, auxins are known to affect protoplasmic streaming, also known as cytoplasmic circulation nih.gov. This is the movement of cytoplasm within a plant cell, which facilitates the transport of molecules and organelles. Studies on the natural auxin IAA have shown that it can increase the rate of streaming at low concentrations, while higher concentrations can be inhibitory nih.gov. This effect is not specific to IAA and is considered a general characteristic of auxins nih.gov. This modulation of cytoplasmic streaming can impact metabolic efficiency by affecting the intracellular transport of nutrients and signaling molecules.

Plant development is regulated by a complex network of interactions between different classes of hormones, and the final physiological response often depends on the ratio between them rather than the absolute level of a single hormone nih.govipps.org. As an auxin mimic, this compound participates in this hormonal crosstalk.

Auxin-Cytokinin Interaction: Auxins and cytokinins frequently exhibit antagonistic behavior. For example, in tissue culture, a high auxin-to-cytokinin ratio typically promotes root formation, whereas a low ratio favors shoot development. Gibberellins (GA) can inhibit cytokinin responses, and since the synthetic auxin mimic in the spy mutant shows similar inhibitory effects, it suggests a complex interplay where auxin signaling can repress cytokinin signaling pathways nih.gov. However, these hormones can also act synergistically, for instance, during the formation of certain floral organs ipps.org.

Auxin-Gibberellin Interaction: Auxins and gibberellins (GAs) often act synergistically to promote processes like stem elongation and fruit development mdpi.com. This interaction can occur at multiple levels, including signaling and metabolism mdpi.comencyclopedia.pub.

Auxin-Abscisic Acid (ABA) Interaction: Auxin can also interact with abscisic acid, a hormone typically involved in stress responses and dormancy. For example, the regulation of genes involved in ABA sensitivity can play a role in developmental processes also influenced by auxin nih.gov.

| Interacting Hormone | Type of Interaction with Auxin | Observed Outcome | References |

|---|---|---|---|

| Cytokinins (CK) | Often Antagonistic; sometimes Synergistic | Antagonistic control of root vs. shoot formation. GA, which interacts with auxin, inhibits CK signaling. | nih.govipps.orgnih.gov |

| Gibberellins (GA) | Often Synergistic | Cooperative promotion of stem elongation and fruit development. | mdpi.comencyclopedia.pub |

| Ethylene | Synergistic / Inter-regulated | Auxin can induce ethylene biosynthesis. Ethylene can modulate auxin transport. | researchgate.netmdpi.com |

| Abscisic Acid (ABA) | Complex / Antagonistic | Involved in opposing processes like growth promotion (auxin) vs. growth inhibition/dormancy (ABA). | nih.gov |

Mechanisms of Action in Modulating Mammalian Cell Biology (In Vitro Research)

Research into the effects of this compound on mammalian cells is significantly less extensive than its role in plant biology. However, in vitro studies using model systems have provided some insight into its interaction with components of mammalian cells.

An investigation using model two-dimensional lipid systems to mimic human cell membranes found that 2-Naphthoxyacetic acid (BNOA) interacts with these membranes nih.gov. The study demonstrated that BNOA had the most pronounced effect among the auxins tested, causing a fluidizing of the lipid monolayers nih.gov. This increased influence was attributed to the bulky, nonpolar aromatic fragment in its molecular structure, which enhances its interaction with the lipid environment nih.gov. Despite this interaction, the same study concluded that auxins, including BNOA, interact more selectively and with greater strength with model plant membranes compared to human membrane models nih.gov. The research available does not indicate genotoxic effects or significant damage to mammalian cell DNA researchgate.net.

Effects on Cellular Proliferation and Apoptosis in Cultured Human Cell Lines

For instance, a study on naphthazarin, a 1,4-naphthoquinone derivative, demonstrated its ability to suppress cell proliferation and induce apoptosis in human colorectal cancer cells (SW480). The investigation revealed that naphthazarin inhibited cell growth and induced apoptosis through the activation of the Bax/Bcl-2 signaling pathway and the cleavage of caspase-3. nih.gov Similarly, synthetic chalcones derived from 1-naphthaldehyde and 2-naphthaldehyde have been shown to be cytotoxic to several human acute leukemia cell lines, including K562, Jurkat, Kasumi, U937, CEM, and NB4 cells. The most potent of these compounds induced apoptosis, characterized by chromatin condensation, formation of apoptotic bodies, externalization of phosphatidylserine, and DNA fragmentation. nih.gov

Furthermore, research on naproxen, a well-known nonsteroidal anti-inflammatory drug with a naphthalene (B1677914) core structure, has shown that it can induce cell-cycle arrest and apoptosis in human urinary bladder cancer cell lines. nih.gov These findings suggest that the naphthalene moiety is a key pharmacophore that can be associated with antiproliferative and pro-apoptotic activities. The mechanisms often involve the modulation of key signaling pathways that regulate cell survival and death.

It is important to note that these findings are for related naphthalene compounds and not for this compound itself. Therefore, dedicated studies are required to elucidate the specific effects of this compound on cellular proliferation and apoptosis in human cell lines.

Table 1: Effects of Naphthalene Derivatives on Human Cancer Cell Lines

| Compound | Cell Line(s) | Observed Effects | Reference |

| Naphthazarin | SW480 (colorectal cancer) | Inhibition of cell proliferation, induction of apoptosis via Bax/Bcl-2 pathway | nih.gov |

| Naphthalene-derived chalcones | K562, Jurkat, Kasumi, U937, CEM, NB4 (leukemia) | Cytotoxicity, induction of apoptosis | nih.gov |

| Naproxen | Human urinary bladder cancer cell lines | Cell-cycle arrest, induction of apoptosis | nih.gov |

Molecular Pathways Underlying Cell Culture Enhancement, e.g., ANGPTL4 Gene Upregulation

There is currently no direct scientific evidence linking this compound or its parent acid, 2-naphthoxyacetic acid, to the upregulation of the angiopoietin-like 4 (ANGPTL4) gene. ANGPTL4 is a secreted protein involved in various biological processes, including lipid metabolism, angiogenesis, and inflammation. nih.govcellmolbiol.org Its expression is regulated by various factors and signaling pathways. nih.govcellmolbiol.org

Research into the regulation of ANGPTL4 has identified several key molecular players. For example, in pancreatic ductal adenocarcinoma, overexpression of ANGPTL4 has been associated with resistance to gemcitabine and is linked to transcriptional signatures of tumor invasion, metastasis, and inhibition of apoptosis. In non-small cell lung cancer, ANGPTL4 has been shown to enhance proliferation, migration, and invasion through the ERK1/2 signaling pathway. cellmolbiol.org

While a direct link between this compound and ANGPTL4 has not been established, some naphthalene derivatives have been shown to influence signaling pathways that could potentially interact with ANGPTL4 expression. For instance, certain synthetic naphthalene derivatives have been developed as potent inhibitors of STAT3, a transcription factor that can be involved in the regulation of genes related to cell survival and proliferation. nih.gov Given that ANGPTL4 has been implicated in cancer progression, it is conceivable that compounds affecting key cancer-related signaling pathways might indirectly influence its expression. However, this remains speculative without direct experimental evidence.

Further research is necessary to investigate whether this compound has any effect on ANGPTL4 gene expression and to elucidate the potential molecular pathways involved.

Ligand-Metal Ion Interactions and Coordination Chemistry in Biological Systems

The anionic form of 2-naphthoxyacetic acid, 2-(naphthalen-2-yloxy)acetate, can act as a ligand, forming coordination complexes with various metal ions. The study of such ligand-metal ion interactions is crucial for understanding the potential biological roles of these compounds, as the formation of metal complexes can significantly alter their physicochemical properties and biological activities. nih.govherts.ac.ukresearchgate.net

Carboxylato ligands, such as 2-(naphthalen-2-yloxy)acetate, are known to coordinate with metal ions in several modes, including monodentate, bidentate chelating, and various bridging modes. nih.gov This versatility in coordination allows for the formation of a wide array of metal complexes with diverse structures and properties. A review of metal complexes with naphthalene-based acetic acids, including 1-naphthylacetato and 2-naphthylacetato, highlights the extensive coordination chemistry of these ligands. nih.govherts.ac.ukresearchgate.net

A variety of metal ions have been shown to form coordination compounds with these naphthalene-based ligands. The most common are first-row transition metals such as manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.gov Additionally, complexes with second and third-row transition metals like ruthenium (Ru), silver (Ag), and cadmium (Cd) have also been synthesized and characterized. nih.gov

The biological implications of such coordination are significant. The formation of a metal complex can enhance the lipophilicity of the ligand, potentially facilitating its transport across cell membranes and interaction with biological targets. nih.govrsc.org The nature of the metal ion itself also plays a crucial role in the biological activity of the complex. For example, copper and zinc are essential trace elements with important roles in various enzymatic processes, and their complexes often exhibit interesting biological properties. nih.gov

While the specific biological activities of metal complexes of this compound have not been extensively studied, the broader research on related compounds suggests that their interaction with metal ions is a key aspect of their potential biological function.

Table 2: Metal Ions Known to Form Complexes with Naphthalene-Based Acetic Acid Ligands

| Metal Ion | Row in Periodic Table | Reference |

| Manganese (Mn) | First Transition Series | nih.gov |

| Cobalt (Co) | First Transition Series | nih.gov |

| Nickel (Ni) | First Transition Series | nih.gov |

| Copper (Cu) | First Transition Series | nih.gov |

| Zinc (Zn) | First Transition Series | nih.gov |

| Ruthenium (Ru) | Second Transition Series | nih.gov |

| Silver (Ag) | Second Transition Series | nih.gov |

| Cadmium (Cd) | Second Transition Series | nih.gov |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Correlations between Chemical Structure and Biological Efficacy Across Diverse Activities

The versatility of the 2-(naphthalen-2-yloxy)acetate scaffold is evident in its derivatives' broad range of pharmacological activities, including anticonvulsant, anticancer, and antidepressant effects. The specific biological response is intricately linked to the nature and position of various functional groups attached to the core molecule.

Anticonvulsant Activity: Derivatives of 2-(naphthalen-2-yloxy)acetamide have been synthesized and evaluated for their anticonvulsant properties. In one study, a series of N-[2-(4-substituted phenyl)-4-oxo-1,3-thiazolidine-3-yl]-2-(naphthalene-2-yloxy)acetamide compounds were tested. saspublishers.com The research demonstrated that the nature of the substituent on the phenyl ring significantly influenced the anticonvulsant efficacy in the Maximal Electroshock (MES) induced seizure model. The introduction of a thiazolidinone moiety appears to be a key pharmacophoric feature for this activity. For instance, ester derivatives of nafimidone (B1677899) alcohol, which share the naphthalene (B1677914) core, have also shown significant anticonvulsant activity in the MES test. nih.gov

| Compound Derivative Code | Substituent Group | Anticonvulsant Activity (% Protection against MES) | Reference |

|---|---|---|---|

| A9 | 4-N,N-dimethylamino | 95.85% | saspublishers.com |

| A8 | 4-Hydroxy-3-methoxy | 90.04% | saspublishers.com |

| A2 | 4-Chloro | 84.23% | saspublishers.com |

| A1 | 2-Chloro | 79.75% | saspublishers.com |

| A10 | Unsubstituted Phenyl | 73.44% | saspublishers.com |

| Phenytoin (Standard) | - | 100% | saspublishers.com |

Anticancer Activity: The naphthalene nucleus is a common feature in many anticancer agents. Research into derivatives has shown promising cytotoxic effects against various cancer cell lines. For example, N-(2-morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide exhibited cytotoxic effects on HeLa (cervical cancer) cells comparable to the reference drug cisplatin (B142131) at similar concentrations. mdpi.com In another study, a series of 2-arylnaphtho[2,3-d]oxazole-4,9-diones, derived from a naphthalene core, were evaluated against human prostate cancer cell lines. These compounds generally showed greater cytotoxicity against the androgen-dependent LNCaP cell line compared to the androgen-independent PC3 line. nih.gov

| Compound | Substituent on Phenyl Ring | IC₅₀ on LNCaP (µM) | IC₅₀ on PC3 (µM) | Reference |

|---|---|---|---|---|

| 2-(3-Chloro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 3-Chloro | 0.03 | 0.08 | nih.gov |

| 2-(4-Fluoro-phenyl)-naphtho[2,3-d]oxazole-4,9-dione | 4-Fluoro | 0.15 | 0.32 | nih.gov |

| 2-phenyl-naphtho[2,3-d]oxazole-4,9-dione | Unsubstituted | 0.18 | 0.25 | nih.gov |

Antidepressant and Other Activities: The naphthalene scaffold has also been explored for its potential in treating central nervous system disorders beyond epilepsy. Certain 2-(naphthalene-1-yl)ethanamine derivatives have displayed antidepressant activity superior to the drug Agomelatine in forced swim tests. researchgate.net Furthermore, other derivatives have been investigated as potential antiamnesic agents. nih.gov

Investigation of Substituent Effects on Bioactivity Profiles

The biological activity of 2-(naphthalen-2-yloxy)acetate derivatives is highly sensitive to the electronic and steric properties of their substituents.

Electronic Effects: The anticonvulsant data clearly shows that electron-donating groups can enhance activity. The derivative with a dimethylamino group (A9), a strong electron-donating group, showed the highest protection (95.85%). saspublishers.com Conversely, electron-withdrawing groups like chlorine (A1, A2) also conferred significant activity, suggesting a complex electronic requirement for receptor binding. saspublishers.com In a separate study on different naphthalene-based compounds, it was explicitly found that electron-withdrawing substituents on an attached phenyl ring were crucial for inhibitory potential against enzymes relevant to Alzheimer's disease. nih.gov

Steric and Positional Effects: The position of a substituent is critical. In the anticonvulsant series, a chloro group at the para-position (4-position) of the phenyl ring (A2, 84.23% protection) was more effective than one at the ortho-position (2-position) (A1, 79.75% protection). saspublishers.com Similarly, in the anticancer series, a meta-substituted chloro group on the phenyl ring of the naphtho-oxazole-dione scaffold resulted in the highest potency against both LNCaP and PC3 cancer cell lines. nih.gov This indicates that the spatial arrangement of the substituent influences how the molecule fits into its biological target.

Rational Design Principles for the Synthesis of Novel Analogues

The synthesis of new analogues based on the 2-(naphthalen-2-yloxy)acetate structure is guided by established medicinal chemistry principles aimed at optimizing therapeutic properties.

Pharmacophore Exploration: A primary strategy involves modifying the core structure to better understand the essential features of the pharmacophore—the specific arrangement of functional groups necessary for biological activity. This includes altering heterocyclic rings attached to the acetamide (B32628) side chain, changing substituents on aromatic rings, and modifying the linker between the naphthalene core and other moieties. saspublishers.comrsc.org

Prodrug Design: One rational approach is the creation of prodrugs, which are inactive or less active compounds that are metabolized in the body to release the active drug. For example, ester derivatives of the active metabolite nafimidone alcohol were designed as prodrugs to improve pharmacokinetic properties while retaining anticonvulsant activity. nih.gov

Bioisosteric Replacement: This principle involves replacing one functional group with another that has similar physical or chemical properties to improve activity or reduce side effects. For instance, the CFH2 group is considered a versatile bioisostere for methyl (CH3) or hydroxyl (CH2OH) groups, capable of improving metabolic stability and enhancing biological activity. acs.org This principle can be applied to the naphthalene scaffold to create novel analogues.

Hybrid Molecule Synthesis: This approach combines the 2-(naphthalen-2-yloxy)acetate scaffold with other known pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel effects. The synthesis of amide-coupled naphthalene scaffolds, by reacting 2-(naphthalen-1-yloxy)acetic acid with various amines, was a deliberate design strategy to develop new agents to combat antimicrobial resistance. researchgate.net

In Silico Modeling and Molecular Docking Studies for Predictive Binding and Receptor Interactions

Computational methods are invaluable tools for predicting how these molecules interact with biological targets, thereby guiding the rational design of more effective analogues.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. A molecular modeling study of anticonvulsant naphthalene-acetate derivatives suggested that their activity stems from the modulation of the benzodiazepine (B76468) allosteric site in GABA-A receptors. nih.gov In another study focused on anti-Alzheimer's agents, docking simulations for naphthalene-2-sulfonate (B94788) based thiosemicarbazones identified key interactions, such as hydrogen bonds and π-interactions, with target enzymes like acetylcholinesterase (AChE). nih.gov The most potent compounds showed the strongest binding affinities, which are calculated as binding energy.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interactions Noted | Reference |

|---|---|---|---|---|

| Compound 5a | BChE (4BDS) | -11.3 | Hydrogen bonds, π-interactions | nih.gov |

| Compound 5u | AChE (1B41) | -8.2 | Hydrogen bonds, salt bridges, π-interactions | nih.gov |

| Compound 5u | MAO-A (2Z5X) | -8.6 | Hydrogen bonds, salt bridges, π-interactions | nih.gov |

| Compound 5u | MAO-B (2V5Z) | -7.8 | Hydrogen bonds, salt bridges, π-interactions | nih.gov |

Pharmacokinetic Prediction (ADME): In silico tools are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed compounds. These studies help to assess the potential "drug-likeness" of a molecule early in the design process, saving significant time and resources by identifying candidates with unfavorable pharmacokinetic profiles before synthesis. nih.gov

By integrating these SAR, rational design, and in silico modeling approaches, researchers can systematically refine the 2-(naphthalen-2-yloxy)acetate structure to develop novel therapeutic agents with enhanced efficacy and specificity for a range of diseases.

Advanced Applications in Materials Science and Controlled Release Systems

Development of Organic-Inorganic Hybrid Nanomaterials for Active Agent Encapsulation and Delivery

Organic-inorganic hybrid nanomaterials, particularly layered double hydroxides (LDHs), have emerged as promising carriers for the encapsulation and controlled delivery of active agents like Sodium 2-(naphthalen-2-yloxy)acetate. researchgate.netnih.govsemanticscholar.orgresearchgate.net LDHs, also known as anionic clays, consist of positively charged brucite-like layers of mixed metal hydroxides, with exchangeable anions in the interlayer spaces to balance the charge. nih.govias.ac.inresearchgate.net This unique structure allows for the intercalation of anionic organic molecules, such as the 2-(naphthalen-2-yloxy)acetate anion, into the interlayer gallery. researchgate.netresearchgate.net

The process of encapsulation, or intercalation, involves the insertion of the guest anion into the space between the LDH layers. This can be achieved through methods like co-precipitation and ion exchange. researchgate.netresearchgate.net For instance, novel controlled-release formulations of β-naphthoxyacetic acid (BNOA), the acidic form of this compound, have been successfully prepared by intercalating it into Mg-Al and Zn-Al layered double hydroxides. researchgate.netresearchgate.net The successful intercalation is confirmed by techniques such as Powder X-Ray Diffraction (PXRD), which shows an expansion of the basal spacing of the LDH, and Fourier Transform Infrared Spectroscopy (FTIR), which identifies the characteristic peaks of the guest molecule within the nanocomposite. sciepub.comsciepub.com

The resulting organic-inorganic hybrid nanomaterial, often referred to as a nanohybrid, effectively protects the encapsulated active agent from premature degradation and provides a platform for its sustained release. researchgate.net The integration of inorganic nanoparticles within organic nanocompartments can lead to improved stability and bioavailability of the active agent. nih.govmdpi.com

Mechanisms of Controlled Release from Composite Materials (e.g., Ion-Exchange Processes)

The release of 2-(naphthalen-2-yloxy)acetate from LDH composite materials is primarily governed by an ion-exchange mechanism. researchgate.net The intercalated active agent anions are gradually replaced by other anions present in the surrounding environment, leading to their release from the LDH interlayer. researchgate.netresearchgate.netsciepub.com This process is often diffusion-controlled, where the rate of release is determined by the movement of ions through the material's structure. nih.gov

The release kinetics can be described by various mathematical models, with the pseudo-second-order model often providing a good fit for the release of BNOA from LDHs in a neutral medium. researchgate.netresearchgate.netresearchgate.net This suggests that the rate-limiting step may be a chemisorption-like process involving the exchange of anions. The release process can be divided into two main stages: an initial rapid release, followed by a more sustained and slower release phase. The initial burst is attributed to the desorption of the active agent from the external surface of the LDH particles, while the subsequent slow release is due to the diffusion of the anion from the interlayer spaces into the bulk solution.

The type of anion in the release medium significantly influences the rate of release. Studies have shown that the release rate of BNOA is dependent on the anion in the aqueous solution, following the order: CO₃²⁻ > SO₄²⁻ > Cl⁻. researchgate.netresearchgate.netresearchgate.net This is because anions with a higher charge density and a greater affinity for the LDH layers, such as carbonate, are more effective at displacing the intercalated 2-(naphthalen-2-yloxy)acetate anion.

Factors Influencing Release Kinetics and Formulation Stability in Environmental and Biological Contexts

Several factors can influence the release kinetics and the stability of the 2-(naphthalen-2-yloxy)acetate formulation in various environments. These factors are crucial for designing effective controlled-release systems for specific applications.

Key Factors Influencing Release Kinetics and Stability:

| Factor | Influence on Release Kinetics and Stability |

| pH | The pH of the surrounding medium is a critical factor. researchgate.netresearchgate.net In acidic conditions, the LDH structure is unstable and can dissolve, leading to a rapid and uncontrolled release of the encapsulated active agent. researchgate.net This property can be harnessed for pH-responsive release systems. In neutral or alkaline conditions, the LDH structure is more stable, and the release is governed by the slower ion-exchange mechanism. |

| Temperature | An increase in temperature generally leads to an increase in the release rate of BNOA from the LDH nanohybrid. researchgate.netresearchgate.netresearchgate.net This is because higher temperatures increase the kinetic energy of the molecules, accelerating the diffusion and ion-exchange processes. |

| Anions in the Release Medium | As previously mentioned, the type and concentration of anions in the release medium play a significant role in the ion-exchange process and, consequently, the release rate. researchgate.netresearchgate.netresearchgate.netsciepub.com |

| Polymer Matrix | The properties of the polymer matrix in which the nanohybrid is embedded can also affect the release kinetics. researchgate.netnih.gov The viscosity, swelling behavior, and degradation rate of the polymer can all modulate the release of the active agent. researchgate.net |

The stability of the formulation is paramount for its practical application. The LDH nanohybrid structure provides a protective environment for the intercalated 2-(naphthalen-2-yloxy)acetate, enhancing its stability against environmental degradation. mdpi.com However, the stability of the LDH itself is pH-dependent, which is a key consideration for its use in different environmental and biological contexts. researchgate.net

Potential for Smart Delivery Systems in Agri-Biotechnology and Research Applications

The controlled-release formulations of this compound based on LDH nanohybrids hold significant potential for the development of "smart" delivery systems in agri-biotechnology. These systems can release the active agent in response to specific environmental stimuli, such as changes in pH. For example, a formulation could be designed to release the plant growth regulator in acidic soils where it might be more needed.

By providing a sustained and targeted release, these smart delivery systems can improve the efficiency of plant growth regulators, reduce the required application frequency, and minimize the potential for environmental contamination through leaching and runoff. researchgate.net This aligns with the goals of sustainable agriculture by promoting more efficient use of agrochemicals.

In research applications, these controlled-release systems can be valuable tools for studying plant physiology. By providing a constant and low concentration of auxins over an extended period, researchers can better understand the long-term effects of these compounds on plant growth and development. The ability to tailor the release kinetics by modifying the LDH composition and the surrounding environment offers a high degree of control for experimental setups.

Environmental Behavior and Ecological Research Academic Perspective

Interactions with Abiotic and Biotic Environmental Matrices (e.g., Soil Microorganisms, Aquatic Systems)

The interaction of Sodium 2-(naphthalen-2-yloxy)acetate with environmental matrices is a critical aspect of its ecological profile. As a water-soluble compound, its adsorption to soil particles is expected to be limited, particularly in soils with low organic matter content. nih.govoup.com This lack of strong adsorption contributes to its potential for leaching. prakritimitrango.com The soil pH will also influence its form and mobility, with the anionic form being more prevalent in neutral to alkaline soils. oup.com

The primary biotic interaction is with soil and aquatic microorganisms, which are the main drivers of its degradation. The rate of this biodegradation is dependent on a variety of factors, including the composition and abundance of the microbial community, temperature, pH, and the availability of other nutrients. prakritimitrango.comnih.gov The presence of a naphthalene (B1677914) ring suggests that bacteria with the enzymatic machinery to degrade PAHs, such as certain species of Pseudomonas, would be instrumental in its breakdown. nih.gov

While specific ecotoxicity data for this compound is scarce, information on its parent acid, 2-naphthyloxyacetic acid, suggests a moderate to low toxicity to biodiversity. prakritimitrango.com However, the potential impacts on specific microbial communities or aquatic organisms have not been extensively studied. The introduction of any xenobiotic compound into an ecosystem can lead to shifts in microbial populations, potentially favoring those organisms capable of utilizing the compound as a substrate.

The table below summarizes the key environmental interactions.

| Environmental Matrix | Interaction Type | Key Influencing Factors | Potential Outcome |

| Soil (Abiotic) | Adsorption/Leaching | Soil organic matter content, pH | Low adsorption, potential for leaching |

| Soil Microorganisms (Biotic) | Biodegradation | Microbial community composition, temperature, pH, oxygen availability | Breakdown of the compound |

| Aquatic Systems (Abiotic) | Dissolution/Transport | Water solubility, water flow | Dispersal in the water column |

| Aquatic Organisms (Biotic) | Uptake/Toxicity | Concentration, species sensitivity | Potential for bioaccumulation and toxic effects (largely uncharacterized) |

Future Research Directions and Unexplored Academic Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The advent of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized drug discovery and material science. nih.gov These technologies can rapidly analyze vast datasets to predict compound properties, identify potential biological activities, and design novel derivatives with enhanced characteristics.

For Sodium 2-(naphthalen-2-yloxy)acetate, AI and ML could be pivotal in several ways:

De Novo Design: Generative AI models could design novel analogues of the compound. By setting parameters for desired activities and reduced toxicities, these models can generate thousands of virtual molecules for further screening. nih.gov For instance, a model could be trained to optimize the naphthalene (B1677914) backbone or the acetate (B1210297) side chain to improve interaction with a specific biological target.

Property Prediction: ML algorithms can predict various physicochemical and biological properties, such as solubility, permeability, and potential toxicity, thus reducing the time and cost associated with initial experimental screening. nih.gov Reinforcement learning, a type of ML, has been used to develop models that design safe compounds by optimizing multiple parameters simultaneously. nih.gov

Target Identification: AI can analyze biological data to hypothesize potential protein targets for this compound, moving beyond its known applications.

Table 1: Potential AI/ML Applications for this compound Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Generative Modeling | Designing new molecules based on the core structure of this compound. nih.gov | Rapid generation of a library of novel compounds with potentially improved efficacy or safety. |

| Predictive Analytics | Forecasting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Prioritization of synthesized compounds, reducing late-stage failures in development. |

Exploration of Novel Biological Targets and Undiscovered Mechanistic Pathways

While the applications of related compounds like 2-(Naphthalen-2-yl)acetic acid in plant growth regulation are known, the full spectrum of biological targets for this compound in other biological systems remains largely uncharted. medchemexpress.com Future research should aim to identify and validate novel protein interactions and the downstream cellular effects.

Potential avenues for exploration include:

Enzyme Inhibition/Activation: The acetate group suggests a possible interaction with enzymes involved in acetate metabolism, such as acetyl-CoA synthetase (ACSS). Nuclear ACSS2, for example, is crucial for recycling acetate from histone deacetylation, a key process in gene regulation. nih.gov Investigating whether this compound can modulate ACSS2 or other enzymes in this pathway could reveal new roles in cellular metabolism and epigenetics.

Receptor Modulation: The naphthalene group, a bicyclic aromatic structure, is found in many biologically active compounds. Screening this compound against a wide panel of receptors (e.g., G-protein coupled receptors, nuclear receptors) could uncover unexpected activities.

Phenotypic Screening: High-content screening approaches, where the compound is tested on various cell lines and its effects on cell morphology and function are observed, can provide clues to its mechanism of action without a pre-defined target.

Application of Advanced Omics Technologies (Proteomics, Metabolomics) in Mechanistic Elucidation

To understand the global cellular response to this compound, advanced "omics" technologies are indispensable. These approaches provide a holistic view of molecular changes within a cell or organism upon exposure to the compound.

Proteomics: By quantifying changes in the abundance of thousands of proteins, proteomics can help identify the specific pathways modulated by the compound. For example, a proteomics study could reveal upregulation or downregulation of proteins involved in a specific signaling cascade, providing strong evidence for a particular mechanism of action.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites. It could reveal, for instance, how this compound affects central carbon metabolism, lipid metabolism, or amino acid pathways. This is particularly relevant given the compound's acetate component and the central role of acetate in metabolism. nih.gov

Table 2: Proposed Omics-Based Investigations

| Omics Technology | Research Question | Expected Outcome |

|---|---|---|

| Proteomics | What proteins change in expression or post-translational modification after cell treatment? | Identification of direct protein targets and affected cellular pathways. |

| Metabolomics | How does the compound alter the cellular metabolic profile? | Insight into metabolic reprogramming and enzyme activity modulation. |

| Transcriptomics | Which genes are differentially expressed upon exposure to the compound? | Understanding of the transcriptional regulatory networks influenced by the compound. |

Development of Next-Generation Controlled Delivery Technologies

The efficacy of any bioactive compound can be significantly enhanced through advanced delivery systems. Future research could focus on formulating this compound into novel delivery platforms to improve its stability, target specificity, and release profile.

Potential delivery technologies include:

Biodegradable Microspheres: Encapsulating the compound within microspheres made from biocompatible and biodegradable polymers, such as poly(D,L-lactide-co-glycolide) (PLGA), could allow for sustained release over extended periods. nih.gov

Nanoparticle-based Systems: Formulations using lipid nanoparticles or polymeric nanoparticles could potentially improve the solubility and bioavailability of the compound, and they can be surface-functionalized with ligands to target specific cells or tissues.

Hydrogels: For topical or localized applications, embedding the compound in a stimuli-responsive hydrogel could enable on-demand release in response to specific physiological cues like pH or temperature.

Computational Chemistry for Comprehensive Predictive Modeling of Interactions

Computational chemistry and molecular modeling offer powerful tools to investigate the interactions of this compound at an atomic level. These methods can predict how the compound binds to a potential protein target, providing insights that can guide further experimental work.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a target protein. Docking studies could be used to screen large virtual libraries of proteins to identify potential binding partners for this compound.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of the compound and its target protein over time, providing a more dynamic and accurate picture of the binding interaction and its stability.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic properties of the compound, helping to understand its reactivity and the nature of its interactions with biological targets.

By pursuing these advanced research directions, the scientific community can unlock a deeper understanding of this compound, potentially revealing novel applications and mechanisms of action that are currently unknown.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Sodium 2-(naphthalen-2-yloxy)acetate, and how can reaction conditions be standardized?

- Methodological Answer : this compound can be synthesized via nucleophilic substitution, where 2-naphthol reacts with sodium chloroacetate in alkaline conditions. A typical procedure involves dissolving 2-naphthol (20 mmol) in DMF with K₂CO₃ (24 mmol) to generate the oxyanion, followed by addition of sodium chloroacetate (20 mmol) under stirring for 2–4 hours . Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1). Standardization requires controlling temperature (room temperature to 50°C), solvent purity, and stoichiometric ratios to minimize by-products like unreacted naphthol or dimerization products.

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodological Answer : Structural confirmation employs:

- NMR Spectroscopy : Compare ¹H/¹³C NMR peaks with theoretical predictions (e.g., aromatic protons at δ 7.2–8.3 ppm, methylene protons at δ 4.2–4.5 ppm).

- FT-IR : Validate the acetate group (C=O stretch at ~1700 cm⁻¹) and ether linkage (C-O-C at ~1250 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+Na]⁺ at m/z 224.19 .

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement and ORTEP-3 for visualization, ensuring bond angles/parameters align with expected geometry .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS guidelines:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of fine particles.

- Waste Disposal : Segregate organic waste and neutralize acidic/basic residues before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent effects, impurities, or tautomerism. Strategies include:

- Solvent Standardization : Use deuterated DMSO or CDCl₃ for consistency.

- High-Resolution Techniques : Employ 2D NMR (COSY, HSQC) to assign overlapping signals.

- Crystallographic Validation : Cross-reference spectral data with X-ray structures to confirm functional group orientations .

Q. What advanced techniques are suitable for studying the reactivity of this compound in organic transformations?

- Methodological Answer :

- Functionalization : React with hydrazonoyl chlorides or α-haloketones to form hydrazide derivatives (e.g., acetohydrazides) under mild conditions (DMF, 50°C) .

- Mechanistic Probes : Use DFT calculations to model transition states during nucleophilic substitutions.

- Catalysis : Screen palladium or copper catalysts for cross-coupling reactions to synthesize biaryl ethers .

Q. How can computational tools enhance the interpretation of crystallographic data for this compound?

- Methodological Answer :

- Refinement : SHELXL refines crystallographic parameters (e.g., occupancy, thermal displacement) to resolve disorder in the acetate group .

- Visualization : ORTEP-3 generates 3D models to analyze intermolecular interactions (e.g., hydrogen bonds between sodium ions and acetate oxygen) .

- Database Cross-Check : Compare unit cell parameters with Cambridge Structural Database entries to validate novelty .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.